CYP2A6 Inhibitory Selectivity: Class-Level SAR Inferred Advantage Over Methoxalen and Menthofuran
The target compound belongs to a benzofuran–coumarin hybrid class that Yamaguchi et al. (2013) demonstrated can achieve CYP2A6 selectivity superior to the clinical comparators methoxalen and menthofuran [1]. In selectivity profiling against CYP3A4 and CYP2D6, the representative hybrid compounds 8, 15, and 16 showed IC₅₀ values >50 µM for both off-target isoforms, whereas methoxalen exhibited measurable CYP3A4 inhibition (IC₅₀ = 5.46 µM) [1]. The target compound's unique 7-methoxybenzofuran–coumarin hybrid architecture with a branched ester side chain is predicted to confer similar or improved selectivity based on the established SAR principle that dual-scaffold hybrids retain the selectivity advantages of each component [2]. Note: Direct head-to-head CYP2A6 IC₅₀ data for the target compound are not publicly available; differentiation is based on class-level SAR inference.
| Evidence Dimension | CYP3A4 selectivity (IC₅₀ ratio CYP3A4 / CYP2A6) |
|---|---|
| Target Compound Data | Predicted >100-fold selectivity based on class SAR (no direct data) |
| Comparator Or Baseline | Methoxalen: CYP3A4 IC₅₀ = 5.46 µM, CYP2A6 IC₅₀ = 0.47 µM (selectivity ratio ≈ 11.6); Menthofuran: CYP3A4 IC₅₀ >50 µM, CYP2A6 IC₅₀ = 1.27 µM (selectivity ratio >39) |
| Quantified Difference | Class representative compounds 8, 15, 16: CYP3A4 IC₅₀ >50 µM, selectivity ratio >100 for compound 15 |
| Conditions | Human liver microsome coumarin 7-hydroxylation assay; CYP3A4 and CYP2D6 counter-screening [1] |
Why This Matters
For researchers developing CYP2A6 inhibitors as smoking cessation aids, selectivity over drug-metabolizing CYP3A4 is critical to avoid drug–drug interaction liability—a known limitation of methoxalen that the hybrid class appears to overcome.
- [1] Yamaguchi, Y., Akimoto, I., Motegi, K., Yoshimura, T., Wada, K., Nishizono, N., & Oda, K. (2013). Synthetic models related to methoxalen and menthofuran–cytochrome P450 (CYP) 2A6 interactions. Chemical and Pharmaceutical Bulletin, 61(10), 997–1001. Table 2. View Source
- [2] Yamaguchi, Y. (2017). Synthesis of furanocoumarin, benzofuran and coumarin derivatives possessing an inhibitory effect on human CYP, and elucidation of the inhibitory mechanism. Yakugaku Zasshi, 137(10), 1209–1214. View Source
